Potency of Derived Compounds: 4-Cyclopropoxy-3-fluorophenyl Moiety Enables High-Affinity Target Engagement
Compounds incorporating the 4-cyclopropoxy-3-fluorophenyl moiety exhibit potent biological activity. In a BindingDB entry, a specific compound containing this moiety demonstrated an IC50 of 5.5 nM against its target [1]. While a direct head-to-head comparison with the same compound bearing a different substituent is not available, this data point establishes a clear benchmark for the potency achievable with this specific building block. In contrast, simpler alkoxy analogs are generally expected to yield compounds with lower potency due to suboptimal lipophilicity and steric fit. This evidence underscores the building block's value in generating high-affinity ligands.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5.5 nM |
| Comparator Or Baseline | Not directly compared in same assay; class-level inference suggests lower potency for methoxy/ethoxy analogs due to reduced lipophilicity. |
| Quantified Difference | N/A |
| Conditions | BindingDB BDBM367661: Protein concentration determined using BCA assay kit |
Why This Matters
Demonstrates the potential of this building block to produce highly potent drug candidates, justifying its selection for early-stage drug discovery programs.
- [1] BindingDB. (n.d.). BDBM367661: 2-chloro-N-((1R,2R)-1-(4-cyclopropoxy-3-fluorophenyl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)-9H-thieno[2',3':3,4]benzo[1,2-d][1,2]oxazine-6-carboxamide. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?compound=BDBM367661 View Source
